4-アセトニトリル-2-(トリフルオロメチル)ピリジン

説明

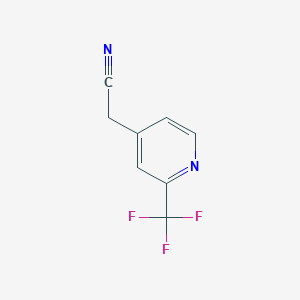

2-(Trifluoromethyl)pyridine-4-acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position

科学的研究の応用

農薬

4-アセトニトリル-2-(トリフルオロメチル)ピリジン誘導体は、農薬業界で広く使用されています。 これらは、作物を害虫から保護する有効成分における主要な構造モチーフとして役立ちます 。トリフルオロメチル基はこれらの化合物の生物活性を高め、少量で効果を発揮し、環境への影響を軽減します。

製薬業界

製薬では、この化合物は、フッ素原子によって付与された独自の物理化学的特性のために使用されています。 これは、市場で承認されているいくつかの医薬品や臨床試験中の多くの候補に見られます 。 その誘導体は、細胞増殖、アポトーシス、および代謝に影響を与えるとされており、これは標的療法の開発において重要です .

アミノピリジンの合成

4-アセトニトリル-2-(トリフルオロメチル)ピリジンは、アミノ化反応によるアミノピリジンの合成における反応物です 。アミノピリジンは、神経活性を持つ化合物を生成するための医薬品化学において重要であり、多発性硬化症などの病気の治療に役立つ可能性があります。

有機合成における触媒配位子

この化合物は、キシレンの好気的酸化カップリングによって触媒されるパラジウムによって、テトラメチルビフェニルの位置選択的調製のための触媒配位子として作用します 。このプロセスは、材料科学や製薬で使用される複雑な有機分子の合成において重要です。

獣医学

ヒトの製薬での使用と同様に、4-アセトニトリル-2-(トリフルオロメチル)ピリジン誘導体は獣医学でも使用されています。 これらは動物の治療の一部であり、獣薬の有効性を高めます .

機能材料

トリフルオロメチル基とピリジン環の独自の特性により、この化合物は機能材料の開発候補となっています。 これらの材料は、電子工学、コーティング、およびその他の高度な技術分野で潜在的な用途を持っています .

農薬開発

この化合物の誘導体は、農薬の開発における主要な構造成分として基本的な役割を果たします。 これらの農薬は、寄生虫による作物の損失を防ぐだけでなく、マラリア、デング熱、ジカウイルスなどの蚊が媒介する病気から人々を保護します .

化学合成におけるフッ素化方法

4-アセトニトリル-2-(トリフルオロメチル)ピリジンは、他の分子内にトリフルオロメチル基を導入するためのさまざまな合成方法に関与しています。 これらの方法は、さまざまな産業用途に適した特性を持つ化合物を製造するために不可欠です .

作用機序

Target of Action

Related compounds such as 2-fluoro-4-(trifluoromethyl)pyridine have been used as reactants in the preparation of aminopyridines . Aminopyridines are known to target various receptors and enzymes, influencing numerous biological processes .

Mode of Action

It’s worth noting that related compounds have been used as reactants in amination reactions . These reactions typically involve the replacement of a hydrogen atom by an amino group, potentially altering the compound’s interaction with its targets .

Biochemical Pathways

Related compounds have been used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This suggests that the compound may influence oxidative processes.

生化学分析

Biochemical Properties

2-(Trifluoromethyl)pyridine-4-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile on various types of cells and cellular processes are noteworthy. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, which can impact cellular activities . The presence of the trifluoromethyl group in its structure is thought to bestow distinctive physical-chemical properties that can modulate cellular responses .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)pyridine-4-acetonitrile exerts its effects through specific binding interactions with biomolecules. It can act as a catalytic ligand, facilitating enzyme inhibition or activation. For instance, it has been used in the preparation of aminopyridines via amination reactions, indicating its role in enzyme-mediated processes . Additionally, its involvement in aerobic oxidative coupling reactions suggests its potential to influence gene expression and other molecular mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the demand for trifluoromethylpyridine derivatives, including 2-(Trifluoromethyl)pyridine-4-acetonitrile, has been increasing steadily, indicating its sustained relevance in biochemical research . Detailed information on its temporal effects in specific laboratory settings is limited.

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)pyridine-4-acetonitrile vary with different dosages in animal models. While specific studies on this compound’s dosage effects are scarce, it is known that trifluoromethylpyridine derivatives can exhibit toxic or adverse effects at high doses . Therefore, careful consideration of dosage is essential to avoid potential toxicity and ensure the desired biochemical outcomes.

Metabolic Pathways

2-(Trifluoromethyl)pyridine-4-acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems. For example, it has been used in the synthesis of intermediates for agrochemical and pharmaceutical compounds, indicating its role in metabolic processes . The presence of the trifluoromethyl group can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical research.

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)pyridine-4-acetonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be miscible with water, alcohol, acetonitrile, and N,N-dimethylformamide, which can affect its localization and accumulation within biological systems . Understanding its transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)pyridine-4-acetonitrile can impact its activity and function. While specific targeting signals or post-translational modifications directing it to particular compartments or organelles have not been extensively studied, its interactions with biomolecules suggest potential localization within specific cellular regions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto the pyridine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium cyanide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano group to form the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)pyridine-4-acetonitrile may involve more scalable and cost-effective methods. One such method

生物活性

2-(Trifluoromethyl)pyridine-4-acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound 2-(Trifluoromethyl)pyridine-4-acetonitrile features a pyridine ring substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and modulating electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including 2-(trifluoromethyl)pyridine-4-acetonitrile. These compounds have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Trifluoromethyl)pyridine-4-acetonitrile | Staphylococcus aureus | 1.3 μg/mL |

| 2-(Trifluoromethyl)pyridine-4-acetonitrile | Escherichia coli | 1.8 μg/mL |

| 2-(Trifluoromethyl)pyridine-4-acetonitrile | Bacillus subtilis | 2.0 μg/mL |

These results indicate that the compound possesses strong antibacterial activity, comparable to established antibiotics like amoxicillin, which has an MIC of approximately 1.0–2.0 μg/mL .

Antitumor Activity

The antitumor potential of trifluoromethylpyridine derivatives has also been investigated. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

- IC50 Values Against Cancer Cell Lines :

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | HCT116 (colon cancer) | 17.8 |

| Compound B (similar structure) | HePG2 (liver cancer) | 12.4 |

| Compound C (similar structure) | PACA2 (pancreatic cancer) | 22.4 |

These findings suggest that the trifluoromethyl group enhances the cytotoxicity of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which 2-(trifluoromethyl)pyridine-4-acetonitrile exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key cellular pathways:

- Gene Expression Modulation : Treatment with this compound has been associated with down-regulation of genes such as BRCA1, BRCA2, and TP53, which are crucial for DNA repair and apoptosis regulation .

- Antimicrobial Mechanisms : The presence of the trifluoromethyl group is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy of trifluoromethylpyridine derivatives:

- Study on Antichlamydial Activity : A series of trifluoromethyl-substituted pyridines were evaluated for their ability to inhibit Chlamydia infections in vitro. Compounds exhibited varying degrees of activity, with some demonstrating significant reductions in chlamydial inclusion numbers in infected cells .

- Antitumor Efficacy in Vivo : In animal models, certain derivatives showed promising antitumor effects, leading to tumor regression without significant toxicity to normal tissues .

特性

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDCXSMUCPNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264569 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-90-3 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。